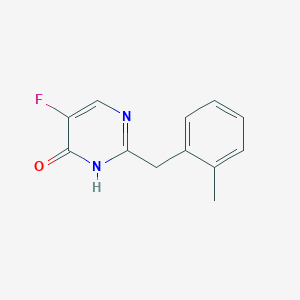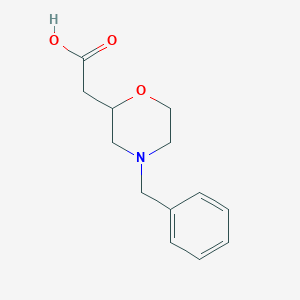
Beloxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beloxepin is a small molecule drug that acts as a serotonin 2 receptor antagonist and norepinephrine reuptake inhibitor. It was initially developed by Merck Sharp & Dohme Corp. for the treatment of major depressive disorder and pain . The molecular formula of this compound is C₁₉H₂₁NO₂, and it has a molecular weight of 295.38 g/mol .
Preparation Methods
Beloxepin can be synthesized through various methods. One such method involves the reaction of 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone with 2-(2-methoxyphenyl)acetonitrile in the presence of a base to form the intermediate compound, which is then cyclized to produce this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to 25°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale manufacturing.
Chemical Reactions Analysis
Beloxepin undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Beloxepin exerts its effects by antagonizing serotonin 2 receptors and inhibiting the reuptake of norepinephrine . This dual mechanism of action leads to an increase in the levels of serotonin and norepinephrine in the synaptic cleft, which can help alleviate symptoms of depression and pain . The molecular targets of this compound include serotonin 2 receptors and norepinephrine transporters .
Comparison with Similar Compounds
Beloxepin is similar to other compounds such as doxepin and reboxetine, which also act as norepinephrine reuptake inhibitors . this compound is unique in its dual mechanism of action, targeting both serotonin 2 receptors and norepinephrine transporters . This makes it potentially more effective in treating conditions that involve both neurotransmitter systems. Other similar compounds include amitriptyline, clomipramine, and imipramine, which are tricyclic antidepressants with similar pharmacological properties .
Properties
CAS No. |
150146-06-8 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |
InChI |
InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1 |
InChI Key |
RPMDQAYGQBREBS-LPHOPBHVSA-N |
SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Pictograms |
Irritant; Health Hazard |
Synonyms |
1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane](/img/structure/B134527.png)
![2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE](/img/structure/B134529.png)








